molecular formula C11H13N5O B1487764 3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-methoxyaniline CAS No. 1275491-84-3

3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-methoxyaniline

Cat. No. B1487764
M. Wt: 231.25 g/mol
InChI Key: OBICWPYVCMIRFH-UHFFFAOYSA-N
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Description

The compound “5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluoroaniline” is a chemical with the molecular formula C10H10FN5 . It’s structurally similar to the compound you’re asking about, with a fluorine atom instead of a methoxy group .


Molecular Structure Analysis

The molecular structure of “5-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-2-fluoroaniline” consists of a benzene ring (aniline) substituted with a fluorine atom and a 1H-tetrazolyl group attached to a cyclopropyl group .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research on tetrazole derivatives, including those similar to the specified compound, focuses on their synthesis and structural characterization. These studies often employ techniques such as IR, Mass, and NMR spectroscopy, along with X-ray crystallography to determine molecular structures and thermal behavior K. Sureshkumar et al., 2017.

  • Crystal Structure Analysis : Investigations into the crystal structures of tetrazole derivatives highlight their geometrical features, providing insights into their potential chemical reactivity and interactions with biological targets. For example, studies on the crystal structures of certain tetrazole compounds have elucidated their planarity and potential for forming intermolecular hydrogen bonds, which could influence their biological activities B. J. Al-Hourani et al., 2015.

Potential Biological Activities

  • Anti-inflammatory Applications : Some tetrazole derivatives have been explored for their anti-inflammatory properties, with in vitro and in silico docking analyses conducted to study their activity. These studies often focus on the compound's interaction with enzymes or receptors relevant to inflammation, such as cyclooxygenase-2 (COX-2) B. J. Al-Hourani et al., 2016.

  • Antimicrobial and Anticancer Activities : Tetrazole derivatives have also been studied for their antimicrobial and anticancer activities. Research in this area includes the synthesis of compounds and evaluation of their efficacy against various microbial strains or cancer cell lines, highlighting the potential of tetrazole derivatives in developing new therapeutic agents Afnan H. Ghani and Ammar J. Alabdali, 2022.

properties

IUPAC Name

3-(5-cyclopropyltetrazol-1-yl)-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-17-10-5-4-8(12)6-9(10)16-11(7-2-3-7)13-14-15-16/h4-7H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBICWPYVCMIRFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)N2C(=NN=N2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-methoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-methoxyaniline
Reactant of Route 2
3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-methoxyaniline
Reactant of Route 3
Reactant of Route 3
3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-methoxyaniline
Reactant of Route 4
3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-methoxyaniline
Reactant of Route 5
3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-methoxyaniline
Reactant of Route 6
3-(5-cyclopropyl-1H-1,2,3,4-tetrazol-1-yl)-4-methoxyaniline

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